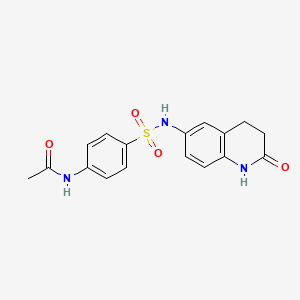

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

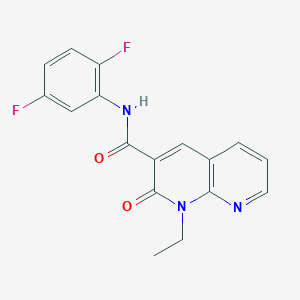

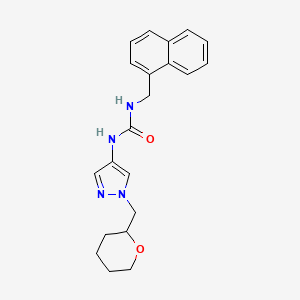

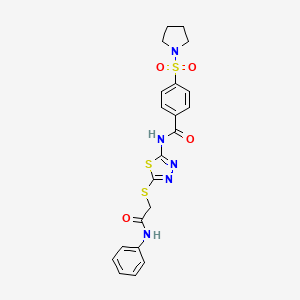

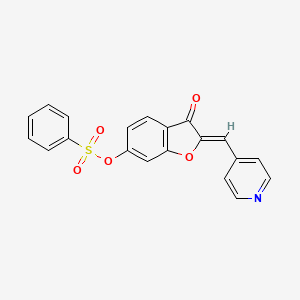

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a quinoline moiety and four additional hydrogen atoms. The sulfamoyl group (-SO2NH2) is attached to the quinoline ring, and the acetamide group (-NHCOCH3) is attached to a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline core, sulfamoyl group, and acetamide group each have distinct reactivity profiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl and acetamide groups could influence its solubility, while the tetrahydroquinoline core could impact its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

- The study of structural aspects of amide-containing isoquinoline derivatives reveals their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds exhibit interesting fluorescence properties, which vary based on their protonated state and interactions with other compounds. This can have implications for their use in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methods and Spectral Characterization

- A convenient synthetic method has been developed for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis. This method provides a foundation for future investigations into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Antiproliferative Activities

- Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. One compound, in particular, showed significant activity against nasopharyngeal carcinoma, indicating potential therapeutic applications (I‐Li Chen et al., 2013).

Novel Catalyst for Synthesis

- A novel N-sulfonated Brönsted acidic catalyst has been introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates efficiency, good yields, short reaction times, and reusability, suggesting its potential in facilitating the synthesis of complex organic compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antibacterial Activity

- New derivatives have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents. Some compounds showed promising results against specific bacterial and fungal strains, highlighting the potential of these molecules in addressing antibiotic resistance (Le, Pham, & Nguyen, 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound belongs to the class of 2-oxo-1,2,3,4-tetrahydroquinolines . Compounds in this class have been found to have pharmaceutical and biological activities, making them valuable in drug research and development .

Biochemical pathways

Other 2-oxo-1,2,3,4-tetrahydroquinolines have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Other 2-oxo-1,2,3,4-tetrahydroquinolines have been found to have various pharmacokinetic properties, which can affect their bioavailability .

Result of action

Other 2-oxo-1,2,3,4-tetrahydroquinolines have been found to have a range of effects at the molecular and cellular level .

Action environment

Environmental factors can often influence the action of drugs and other compounds .

Eigenschaften

IUPAC Name |

N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-11(21)18-13-3-6-15(7-4-13)25(23,24)20-14-5-8-16-12(10-14)2-9-17(22)19-16/h3-8,10,20H,2,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXHPUZJPTNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylsulfanyl-4-phenyl-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,5,7-trien-3-one](/img/structure/B2568007.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)